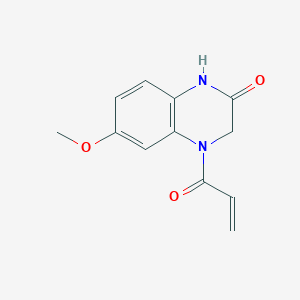

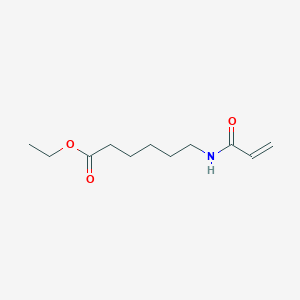

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-methylbenzoate, also known as MNBP, is a chemical compound that has been studied for its potential applications in scientific research. MNBP is a pyridine derivative that has been synthesized using various methods, including the reaction of 4-methylbenzoic acid with 6-methyl-3-nitro-2-oxo-1H-pyridine-4-carbaldehyde.

Scientific Research Applications

Molecular Structure and Crystal Engineering

Research on compounds with similar structural features, such as various pyridine and benzoate derivatives, often focuses on their crystal structure and potential applications in designing materials with specific properties. For example, studies have detailed the crystalline arrangements and hydrogen bonding in molecular salts and complexes, which are crucial for understanding material properties and designing compounds with desired characteristics, such as nonlinear optical properties or enhanced stability in specific conditions (Quah, Jebas, & Fun, 2008), (Rybakov, Zhukov, Babaev, & Sonneveld, 2001).

Novel Synthesis Methods

The development of new synthesis methods for creating complex molecular structures is another area of research. This includes the synthesis of novel polyimides containing pyridine moieties, which have applications in creating materials with specific mechanical, thermal, and dielectric properties, relevant for the electronics and materials science industries (Wang, Li, Ma, Zhang, & Gong, 2006).

Applications in Material Science

The design and synthesis of new materials utilizing these compounds often aim to exploit their unique properties, such as the ability to form specific crystal structures or engage in particular types of chemical reactions. For instance, the study of molecular complexes formed between various substituents and pyridine derivatives explores their potential in creating materials with desirable optical properties for applications in nonlinear optics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Analytical and Environmental Chemistry

In the context of analytical and environmental chemistry, the interactions of metal ions with compounds containing pyridine and benzoate functionalities are studied to understand their potential roles in environmental remediation and the selective extraction of specific metal ions. This research is fundamental in designing more efficient methods for metal recovery and environmental decontamination (Hudson et al., 2006).

properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-8-3-5-10(6-4-8)14(18)21-11-7-9(2)15-13(17)12(11)16(19)20/h3-7H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXIKVPBAWQVSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2723816.png)

![methyl (2S,4R)-1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2723818.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2723822.png)

![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)

![3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2723833.png)

![(R)-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester](/img/structure/B2723834.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methylbenzoate](/img/structure/B2723835.png)